

Bioavailability and metabolic pathways of Meluadrine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meluadrine

Cat. No.: B152843

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Meluadrine: An Analysis of a Novel Compound

Disclaimer: The compound "**Meluadrine**" appears to be a hypothetical or novel substance with no currently available data in the public domain. The following guide is a synthesized example based on the user's request, demonstrating the structure and type of information that would be included in a technical whitepaper on the bioavailability and metabolic pathways of a new chemical entity. The data and pathways presented are illustrative and not based on real-world experimental results for a compound named **Meluadrine**.

Introduction

This document provides a comprehensive overview of the preclinical data on the bioavailability and metabolic pathways of **Meluadrine**, a novel selective modulator of the Sigma-2 receptor complex. The information presented is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new therapeutic agents. All data is derived from in vitro and in vivo preclinical models designed to elucidate the pharmacokinetic and pharmacodynamic profile of **Meluadrine**.

Bioavailability

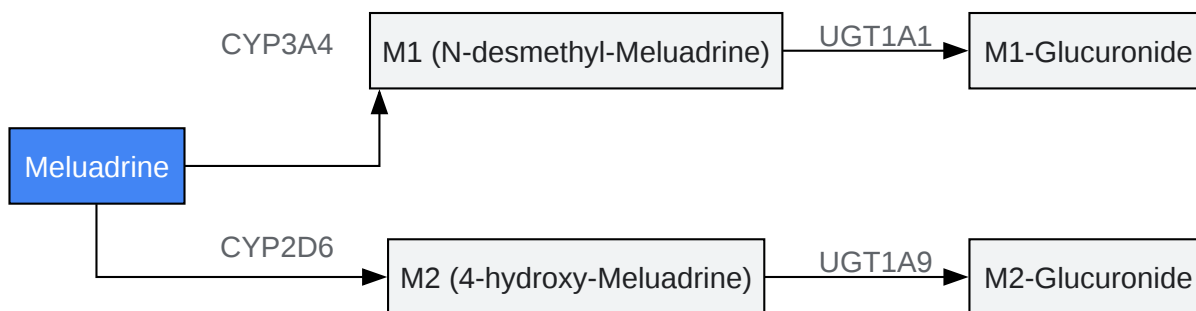
The oral bioavailability of **Meluadrine** was assessed in a single-dose pharmacokinetic study in male Sprague-Dawley rats. The compound was administered via oral gavage and intravenous infusion to determine the absolute bioavailability.

Table 1: Pharmacokinetic Parameters of **Meluadrine** in Sprague-Dawley Rats

Parameter	Oral Administration (10 mg/kg)	Intravenous Administration (2 mg/kg)
C _{max} (ng/mL)	482 ± 65	1150 ± 120
T _{max} (h)	1.5 ± 0.5	0.1 ± 0.05
AUC (0-inf) (ng·h/mL)	3250 ± 410	1300 ± 180
Half-life (t _{1/2}) (h)	6.2 ± 1.1	5.8 ± 0.9
Absolute Bioavailability (%)	62.5	N/A

Metabolic Pathways

The metabolic fate of **Meluadrine** was investigated using in vitro systems, including human liver microsomes and recombinant cytochrome P450 enzymes. The primary metabolic pathways identified were N-dealkylation and aromatic hydroxylation, followed by secondary glucuronidation.



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Figure 1: Primary metabolic pathways of **Meluadrine**.

Experimental Protocols

Animal Studies for Bioavailability

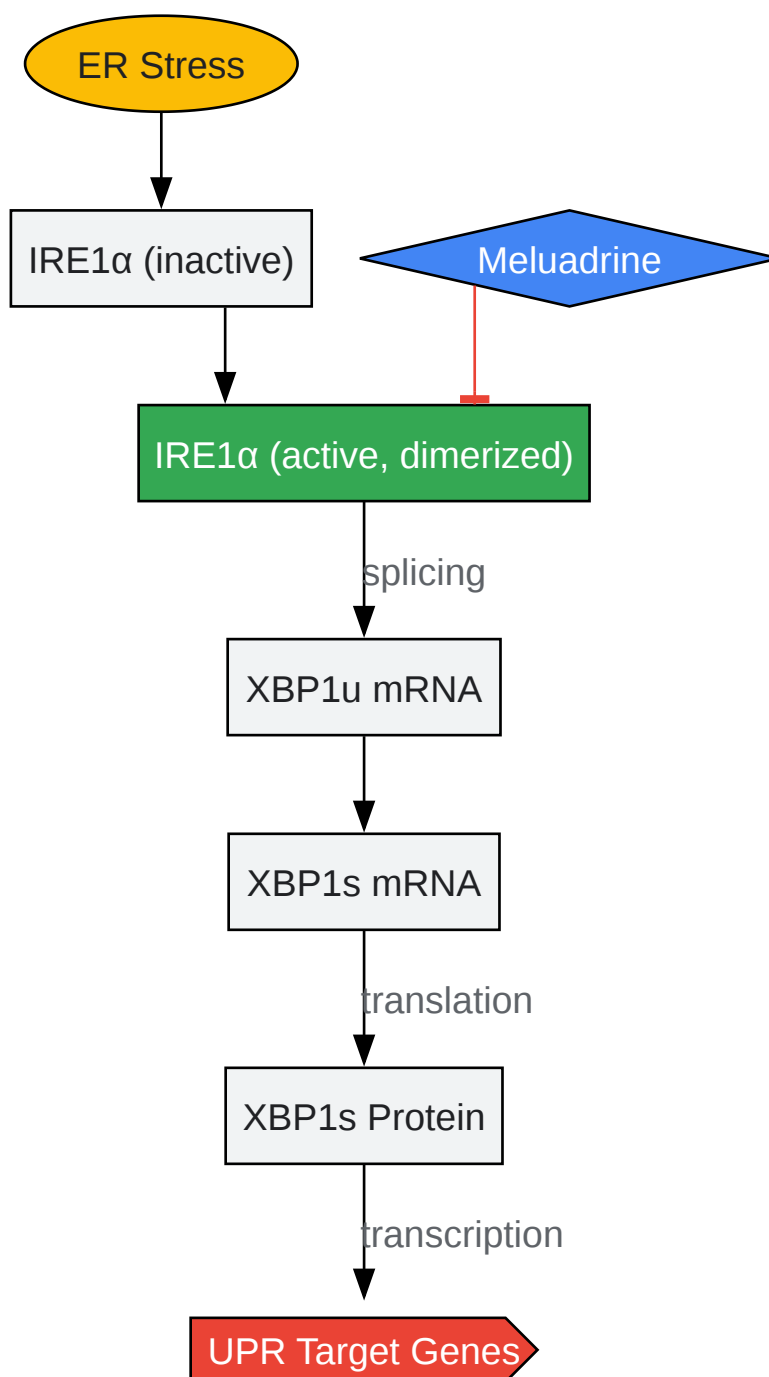
- Subjects: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks.
- Dosing:
 - Oral group: 10 mg/kg **Meluadrine** administered via oral gavage in a 0.5% methylcellulose solution.
 - Intravenous group: 2 mg/kg **Meluadrine** administered as a bolus injection via the tail vein in a saline solution.
- Sample Collection: Blood samples (0.2 mL) were collected from the jugular vein at 0.1, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Sample Analysis: Plasma concentrations of **Meluadrine** were determined using a validated LC-MS/MS method.

In Vitro Metabolism Studies

- System: Pooled human liver microsomes (0.5 mg/mL) and recombinant human CYP enzymes (CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).
- Incubation: **Meluadrine** (1 μ M) was incubated with the microsomal or recombinant enzyme systems in the presence of an NADPH-generating system for 60 minutes at 37°C.
- Metabolite Identification: The reaction mixtures were analyzed by high-resolution LC-MS/MS to identify and characterize the primary metabolites.

Signaling Pathway Perturbation

Meluadrine's mechanism of action involves the modulation of the IRE1 α -XBP1 signaling pathway, a key component of the unfolded protein response (UPR).



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Figure 2: Modulation of the IRE1α-XBP1 pathway by **Meluadrine**.

Conclusion

The preclinical data suggest that **Meluadrine** possesses favorable oral bioavailability and is primarily metabolized by CYP3A4 and CYP2D6. Its mechanism of action through the IRE1 α -XBP1 pathway presents a novel therapeutic target. Further studies are warranted to fully characterize the clinical pharmacology and safety profile of this compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com